5-Bromo-2-iodo-4-methoxypyridine
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Overview
Description
5-Bromo-2-iodo-4-methoxypyridine: is a heterocyclic organic compound with the molecular formula C6H5BrINO . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-4-methoxypyridine typically involves the halogenation of 4-methoxypyridine. One common method is the sequential bromination and iodination of 4-methoxypyridine. The bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The iodination step can be achieved using iodine or an iodinating agent such as iodine monochloride (ICl) under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-iodo-4-methoxypyridine can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while nucleophilic substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
Chemistry: 5-Bromo-2-iodo-4-methoxypyridine is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is used to develop potential therapeutic agents. Its derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory disorders .
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity makes it a valuable intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-4-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its derivatives may inhibit specific kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
5-Bromo-2-methoxypyridine: Similar structure but lacks the iodine atom.
2-Iodo-4-methoxypyridine: Similar structure but lacks the bromine atom.
4-Methoxypyridine: Lacks both bromine and iodine atoms.
Uniqueness: 5-Bromo-2-iodo-4-methoxypyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and versatility in synthetic applications. This dual halogenation allows for selective functionalization and the formation of complex molecules that are not easily accessible using other compounds .
Properties
Molecular Formula |
C6H5BrINO |
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Molecular Weight |
313.92 g/mol |
IUPAC Name |
5-bromo-2-iodo-4-methoxypyridine |
InChI |
InChI=1S/C6H5BrINO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 |
InChI Key |
BNQNJBCMWOWMKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1Br)I |
Origin of Product |
United States |
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